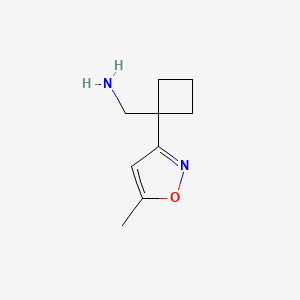

(1-(5-Methylisoxazol-3-yl)cyclobutyl)methanamine

Description

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

[1-(5-methyl-1,2-oxazol-3-yl)cyclobutyl]methanamine |

InChI |

InChI=1S/C9H14N2O/c1-7-5-8(11-12-7)9(6-10)3-2-4-9/h5H,2-4,6,10H2,1H3 |

InChI Key |

SSXNKYOIUSQPIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)C2(CCC2)CN |

Origin of Product |

United States |

Preparation Methods

Metal-Free Cycloaddition Routes to Isoxazoles

Recent advances emphasize metal-free synthetic routes to isoxazoles, which are environmentally benign and efficient. According to Das (2021), isoxazoles can be synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes under mild conditions, often using lithium t-butoxide in DMSO as a solvent system.

- Typical Reaction: Nitrile oxide generation in situ from N-hydroxybenzimidoyl chlorides reacts with alkynes to form isoxazole rings.

- Advantages: High regioselectivity, mild conditions, and avoidance of metal catalysts.

- Application: This method can be adapted to cyclobutyl alkyne derivatives to yield cyclobutyl-substituted isoxazoles.

Functionalization of Isoxazoles

Functionalized isoxazoles, such as 5-methylisoxazole, can be prepared by:

- Introduction of methyl groups at the 5-position via alkylation or by using methyl-substituted precursors in cycloaddition.

- Post-cyclization modifications including oxidation, protection/deprotection sequences, and olefination to tailor the substituents.

Synthesis of Cyclobutylmethanamine Derivatives

Cyclobutylmethanamine can be synthesized or procured as a key intermediate. The attachment of the isoxazole ring at the 1-position of the cyclobutyl ring requires selective functionalization, often involving:

- Nucleophilic substitution reactions where an activated isoxazole derivative (e.g., halogenated or carboxylated isoxazole) is coupled with cyclobutylmethanamine.

- Reductive amination of cyclobutanone derivatives with isoxazole-containing aldehydes or ketones.

- Cross-coupling reactions if a suitable leaving group is present on the cyclobutyl or isoxazole moiety.

Representative Synthetic Route for (1-(5-Methylisoxazol-3-yl)cyclobutyl)methanamine

An illustrative synthetic route based on literature precedent and synthetic logic is as follows:

Step 1: Synthesis of 5-Methylisoxazole-3-carboxaldehyde

- Prepared via cycloaddition of nitrile oxides generated from appropriate precursors with methyl-substituted alkynes.

- Purification by chromatography yields 5-methylisoxazole-3-carboxaldehyde.

Step 2: Reductive Amination with Cyclobutylmethanamine

- The aldehyde is reacted with cyclobutylmethanamine under reductive amination conditions (e.g., NaBH3CN or NaBH(OAc)3) in a suitable solvent like methanol or dichloromethane.

- This yields this compound after purification.

Step 3: Purification and Characterization

- Purification by column chromatography or recrystallization.

- Characterization by NMR, IR, and mass spectrometry confirms the structure.

Data Table: Summary of Preparation Methods

Research Findings and Analysis

- The metal-free cycloaddition approach is favored for environmental and selectivity reasons, avoiding metal contamination and harsh conditions.

- Reductive amination is a robust method for linking amines to aldehydes or ketones, providing a straightforward route to amine-substituted isoxazoles.

- The methyl substitution at the 5-position of the isoxazole ring is critical for biological activity and can be introduced efficiently during cycloaddition or via post-synthetic modification.

- Alternative methods such as coupling reactions or direct substitution on cyclobutyl intermediates are possible but less commonly reported for this specific compound.

- Pharmacokinetic studies on related isoxazole derivatives suggest that the presence of the isoxazole ring improves solubility and metabolic stability, which is beneficial for drug development.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Employed in the study of reaction mechanisms and kinetics .

Biology:

- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties .

Medicine:

- Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals .

Industry:

Mechanism of Action

The mechanism of action of (1-(5-Methylisoxazol-3-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Heterocycle Influence : The 5-methylisoxazole in the target compound may offer better metabolic stability than pyrazole (e.g., Entry 2) or oxadiazole (Entry 6) analogs, as isoxazoles resist enzymatic degradation .

- Substituent Effects : Chlorophenyl groups (e.g., Sibutramine analogs in ) enhance lipophilicity and CNS penetration, whereas sulfonyl groups (Entry 2) improve solubility and antibacterial activity.

- Cyclobutyl vs.

Pharmacological and Functional Insights

- Sibutramine Analogs: Compounds with cyclobutyl-chlorophenyl motifs () are associated with serotonin-norepinephrine reuptake inhibition, suggesting the target compound may share similar CNS activity.

- Agrochemical Potential: Pyrazole-based methanamines () are linked to antifungal and herbicidal effects, implying that the isoxazole analog could be explored for plant science applications.

- Synthetic Accessibility: Thiophene-methanone synthesis methods () using malononitrile or ethyl cyanoacetate may be adaptable to the target compound’s preparation.

Biological Activity

(1-(5-Methylisoxazol-3-yl)cyclobutyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 178.23 g/mol. Its structure features a cyclobutyl ring linked to a 5-methylisoxazole moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | [To be determined] |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The isoxazole ring can participate in hydrogen bonding, influencing the binding affinity and selectivity towards various biological targets.

Pharmacological Studies

Recent studies have demonstrated that this compound exhibits notable activity against certain pathogens and may modulate neurotransmitter systems. For instance, it has been investigated for its potential as an anti-inflammatory agent and a modulator of central nervous system functions.

Case Studies

- Antimicrobial Activity : A study evaluated the compound's efficacy against Mycobacterium tuberculosis, revealing a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating significant antimicrobial properties compared to other derivatives .

- Neurotransmitter Modulation : Research demonstrated that this compound acts as an inhibitor of nitric oxide synthase (nNOS), showing promise in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The activity of this compound can be influenced by modifications to the isoxazole and cyclobutyl components. Variations in substituents on the isoxazole ring have shown to enhance or reduce biological activity:

| Compound Modification | Activity Change |

|---|---|

| Methyl substitution at 5-position | Increased potency against TB |

| Cyclobutyl ring modification | Altered solubility and selectivity |

Q & A

Basic: What are the key synthetic pathways for (1-(5-Methylisoxazol-3-yl)cyclobutyl)methanamine?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Cyclobutane ring formation : Cycloaddition or alkylation strategies to construct the cyclobutyl moiety.

- Isoxazole functionalization : Coupling reactions (e.g., Huisgen cycloaddition) to introduce the 5-methylisoxazole group.

- Amine protection/deprotection : Use of tert-butoxycarbonyl (Boc) or other protecting groups to prevent undesired side reactions.

Characterization techniques such as NMR, FTIR, and mass spectrometry are critical to confirm structural integrity .

Basic: How is the structural integrity of the compound validated in synthetic workflows?

Structural validation involves:

- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments (e.g., cyclobutyl protons at δ 2.5–3.5 ppm and isoxazole protons at δ 6.0–6.5 ppm).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., molecular ion peak at m/z 192.2).

- Elemental Analysis : To ensure stoichiometric purity.

Advanced techniques like X-ray crystallography (if crystalline) provide definitive proof of stereochemistry .

Basic: What biological activities are associated with this compound?

Preliminary studies suggest:

- Receptor modulation : Potential interactions with G-protein-coupled receptors (GPCRs) due to the amine moiety.

- Enzyme inhibition : Isoxazole derivatives often inhibit kinases or oxidoreductases.

- Antimicrobial activity : Structural analogs show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

Advanced: How can reaction conditions be optimized for regioselective functionalization of the isoxazole ring?

Regioselectivity challenges arise due to the electron-rich nature of the isoxazole ring. Strategies include:

- Catalytic systems : Use of palladium or copper catalysts for cross-coupling reactions at the 3-position.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the methyl-substituted position.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during nitration or halogenation .

Advanced: How do structural modifications (e.g., cyclobutyl vs. cyclopropyl) impact biological activity?

Comparative SAR studies reveal:

- Cyclobutyl groups enhance steric bulk, improving binding affinity to hydrophobic enzyme pockets.

- Cyclopropyl analogs exhibit higher metabolic stability but reduced solubility.

- Methyl substitution on the isoxazole ring increases lipophilicity, affecting membrane permeability .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Use of validated cell lines (e.g., HEK293 for GPCR studies) and controls.

- HPLC purity validation : Ensure ≥95% purity to exclude confounding effects of byproducts.

- Meta-analysis : Cross-referencing data across studies using platforms like PubChem or ChEMBL .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

In silico methods include:

- Molecular docking (AutoDock Vina) : To model interactions with targets like cyclooxygenase-2 (COX-2).

- ADMET prediction (SwissADME) : Estimates logP (∼2.1), bioavailability (∼70%), and CYP450 metabolism.

- Quantum mechanical calculations (Gaussian) : To assess reactivity of the cyclobutyl-amine bond .

Basic: What are the stability and storage recommendations for this compound?

- Storage : –20°C under inert gas (argon) to prevent amine oxidation.

- Decomposition products : Monitor via TLC for aldehydes or ketones (oxidation byproducts).

- pH sensitivity : Avoid prolonged exposure to acidic conditions (pH < 5) to prevent cyclobutyl ring strain .

Advanced: How can analytical methods (e.g., HPLC) be validated for purity assessment?

Validation parameters per ICH guidelines:

- Linearity : R² ≥ 0.998 for calibration curves (0.1–100 µg/mL).

- Limit of Detection (LOD) : ≤0.1% for impurities.

- Column selection : C18 reverse-phase columns with acetonitrile/water gradients (5–95% over 20 min) .

Advanced: What in vitro models are suitable for preliminary toxicity screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.